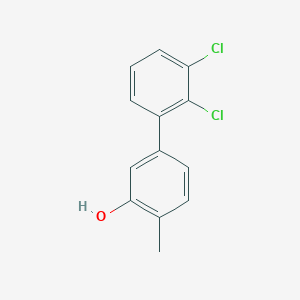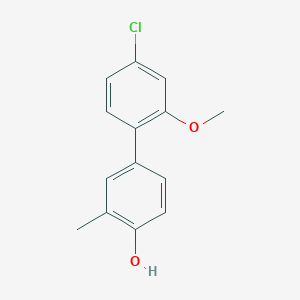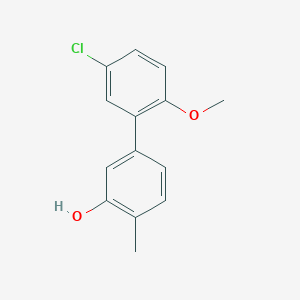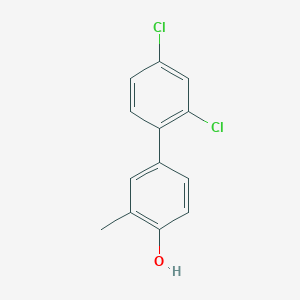
5-(2,3-Dichlorophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorophenyl)-2-methylphenol, 95% (5-DCP-2MP), is an organochlorine compound used in scientific research for a variety of applications. It is synthesized from the reaction of dichlorophenol and methylphenol in the presence of a catalyst. 5-DCP-2MP is a white crystalline solid with a molecular weight of 211.04 g/mol, a melting point of 120-122 °C, and a boiling point of 250-252 °C. It is soluble in most organic solvents, including ethanol, methanol, and acetone.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-2-methylphenol, 95% has been used in scientific research for a variety of applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used as a photochemical initiator in the polymerization of vinyl monomers, and as a stabilizer for the storage of organic compounds. Additionally, it has been used as a sensitizer in the production of photographic films and papers.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% is not well understood. It is believed to act as an electron donor, donating electrons to molecules such as oxygen and nitrogen. This electron donation increases the reactivity of the molecules, allowing them to undergo reactions that would otherwise not occur. Additionally, it has been suggested that 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% may act as a Lewis acid, which is able to form complexes with molecules such as water and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% are not well understood. It has been suggested that the compound may be toxic to humans and animals, but no studies have been conducted to confirm this. Additionally, it has been suggested that the compound may be an endocrine disruptor, but again, no studies have been conducted to confirm this.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is a non-toxic compound and can be used in a variety of applications. The main limitation of the compound is its lack of solubility in water, which makes it difficult to use in some laboratory experiments.
Future Directions
Future research on 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% should focus on understanding its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, research should be conducted to determine its potential as an endocrine disruptor and to determine its potential for use in other applications. Finally, research should be conducted to develop methods for increasing its solubility in water, which would make it more useful in laboratory experiments.
Synthesis Methods
The synthesis of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% is a two-step process. In the first step, dichlorophenol and methylphenol are reacted in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction yields 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% as the major product, along with minor amounts of other compounds. In the second step, the reaction mixture is neutralized with a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then filtered and the solid is dried to yield a white crystalline solid.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIKJCMOQLIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683951 |
Source


|
| Record name | 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-74-0 |
Source


|
| Record name | 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)








